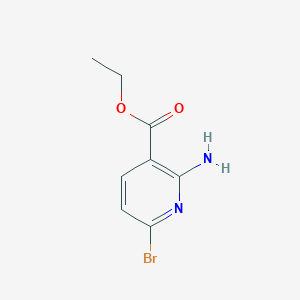

Ethyl 2-amino-6-bromonicotinate

Description

Overview of Nicotinate (B505614) Derivatives as Scaffolds in Organic Synthesis

Nicotinate derivatives, esters of nicotinic acid (pyridine-3-carboxylic acid), are highly versatile scaffolds in organic synthesis. The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental building block found in numerous natural products, including alkaloids like nicotine, and essential biomolecules such as niacin (Vitamin B3). nih.gov In synthetic chemistry, the nicotinate framework is prized for several reasons. Its nitrogen atom can be protonated or alkylated, and it influences the electron distribution of the ring, affecting its reactivity. libretexts.org

These derivatives serve as crucial intermediates in the pharmaceutical and agrochemical industries. biosynce.com They are used to construct more complex molecules with a wide range of biological activities, including anti-inflammatory, antimicrobial, and insecticidal properties. nih.govnih.govchemistryjournal.net The ester functional group can be readily converted into other functionalities like amides or alcohols, further expanding their synthetic utility. nih.gov The synthesis of various drugs, such as the cardiovascular medicine nicorandil (B1678753) and the anti-cancer agent apatinib, has utilized nicotinamide (B372718) or nicotinate-based structures.

Significance of Halogenated Aminopyridine Esters in Heterocyclic Chemistry

The introduction of halogen atoms and amino groups onto the pyridine ester scaffold dramatically influences the molecule's chemical properties and biological activity. Halogenated heterocycles are important synthetic intermediates because the halogen atom can be easily replaced through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the construction of complex molecular architectures. sigmaaldrich.com Bromine, in particular, is a versatile functional handle for such transformations.

Positioning of Ethyl 2-amino-6-bromonicotinate in the Context of Pyridine-Based Research

Pyridine-based compounds are a major focus of modern chemical research due to their prevalence in FDA-approved drugs and their wide-ranging applications. nih.gov The specific substitution pattern of a pyridine derivative dictates its utility. While the general class of brominated ethyl aminonicotinates is of significant interest to synthetic and medicinal chemists, the particular isomer, this compound, is not prominently featured in scientific literature.

In contrast, its isomers, such as Ethyl 2-amino-5-bromonicotinate (CAS 433226-06-3) and Ethyl 6-amino-5-bromonicotinate (CAS 850429-51-5), are commercially available and have been cited as intermediates in the synthesis of biologically active molecules. nih.govchemicalbook.comsigmaaldrich.com For example, Ethyl 6-amino-5-bromonicotinate is noted as a key intermediate for synthesizing analogs of flupirtine (B1215404) and retigabine, which target neuronal potassium channels. The lack of specific data for this compound suggests it may be a less synthetically accessible or less explored member of this compound family. Its properties and reactivity would be predicted to be influenced by the steric and electronic effects of the substituents at the 2, 3, and 6 positions of the pyridine ring.

Chemical Data for this compound

| Property | Value |

| Molecular Formula | C₈H₉BrN₂O₂ |

| Molecular Weight | 245.08 g/mol |

| CAS Number | Not Available |

| Melting Point | Not Available |

| Boiling Point | Not Available |

| IUPAC Name | ethyl 2-amino-6-bromopyridine-3-carboxylate |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-amino-6-bromopyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-2-13-8(12)5-3-4-6(9)11-7(5)10/h3-4H,2H2,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGLIWXCIEHOAMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C=C1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 Amino 6 Bromonicotinate and Analogous Structures

Established Synthetic Pathways for the Nicotinate (B505614) Core Functionalization

Traditional synthetic strategies for the functionalization of the nicotinate core often rely on a stepwise approach, involving the sequential introduction of substituents onto the pyridine (B92270) ring. These methods, while foundational, provide a reliable means to access the target compound.

Regioselective Bromination of Nicotinate Esters

The introduction of a bromine atom at a specific position on the nicotinate ester is a critical step. Electrophilic aromatic substitution, a cornerstone of aromatic chemistry, is often employed for this purpose. However, the electron-deficient nature of the pyridine ring can make such reactions challenging, often requiring harsh conditions. chemrxiv.orgnih.gov The regioselectivity of bromination is influenced by the electronic properties of the existing substituents on the pyridine ring. For instance, the presence of an activating group can direct the incoming electrophile to a specific position. In the context of nicotinate esters, the ester group deactivates the ring, making direct bromination a complex task that can lead to a mixture of products. youtube.com

To achieve regioselectivity, various strategies have been developed. One common approach involves the use of N-bromosuccinimide (NBS) as a brominating agent, which can offer milder reaction conditions compared to elemental bromine. mdpi.com The choice of solvent and catalyst can also play a pivotal role in directing the bromination to the desired position. researchgate.net Theoretical analyses and experimental verifications have been conducted to understand and predict the positional selectivity of electrophilic aromatic bromination on various substrates. nih.gov

A notable method for the regioselective α-bromination of related β-keto esters involves the use of bromodimethylsulfonium bromide (BDMS), which has proven to be an effective and mild reagent, yielding monobrominated products in high yields without the need for a catalyst or base. nih.govorganic-chemistry.org

Introduction of Amino Functionality via Amination Reactions

The introduction of an amino group onto the pyridine ring is another key transformation. This can be achieved through several methods, including nucleophilic aromatic substitution (SNA_r) on a pre-existing halogenated pyridine. The electron-withdrawing nature of the pyridine nitrogen and other substituents can facilitate the displacement of a halide by an amine nucleophile.

Reductive amination is another powerful tool for the synthesis of amines. youtube.com This method typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. While not a direct amination of the pyridine ring itself, it is a crucial method for constructing amine-containing side chains or for the synthesis of more complex amine derivatives.

Sequential Functionalization Strategies

The synthesis of ethyl 2-amino-6-bromonicotinate often involves a carefully planned sequence of reactions to install the desired functional groups in the correct positions. A common strategy might involve the initial synthesis of a substituted pyridine ring followed by a series of functional group interconversions. For example, a synthetic route could begin with a commercially available pyridine derivative that is then subjected to sequential bromination and amination reactions. The order of these steps is crucial for achieving the desired regiochemistry. The inherent directing effects of the substituents must be carefully considered at each stage of the synthesis. researchgate.netchemrxiv.org

Advanced Catalytic Approaches in Pyridine Synthesis

Modern synthetic chemistry has seen the advent of powerful catalytic methods that have revolutionized the construction of complex molecules, including functionalized pyridines. These approaches often offer higher efficiency, selectivity, and functional group tolerance compared to traditional methods.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds. acs.org The Suzuki-Miyaura and Negishi reactions, in particular, have been widely employed for the functionalization of pyridine rings. rsc.orgwikipedia.org

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. illinois.edu This reaction is known for its mild conditions and tolerance of a wide range of functional groups. mdpi.comresearchgate.net It has been successfully applied to the synthesis of various biaryl compounds, including those containing pyridine moieties. beilstein-journals.orgresearchgate.net The efficiency of the Suzuki-Miyaura reaction can be influenced by the choice of catalyst, ligand, base, and solvent. mdpi.com

The Negishi reaction utilizes an organozinc reagent as the nucleophilic partner, which is coupled with an organohalide under palladium or nickel catalysis. wikipedia.org This reaction is particularly useful for the coupling of sp2- and sp3-hybridized carbon centers and has been instrumental in the synthesis of complex molecules containing pyridine rings. researchgate.netorgsyn.orgresearchgate.net The Negishi coupling often exhibits high chemoselectivity and regioselectivity. orgsyn.org

| Reaction | Catalyst | Coupling Partners | Key Features |

| Suzuki-Miyaura | Palladium complexes (e.g., Pd(PPh₃)₄, Pd(OAc)₂) | Organoboron compounds and Organohalides | Mild conditions, high functional group tolerance |

| Negishi | Palladium or Nickel complexes | Organozinc reagents and Organohalides | Versatile for C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp³)-C(sp³) bond formation |

Chemo-selective Amination and Halogenation Protocols

The development of chemoselective methods for the introduction of amino and halogen groups is of great importance for the synthesis of highly functionalized pyridines. acs.org These methods aim to selectively functionalize one position in the presence of other reactive sites.

Chemoselective halogenation of pyridines can be challenging due to the electron-deficient nature of the ring. chemrxiv.orgresearchgate.net However, innovative strategies have been developed to achieve high regioselectivity. For instance, designed phosphine (B1218219) reagents have been used to selectively install a halogen at the 4-position of pyridines. nih.govchemrxiv.org Another approach involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates to achieve 3-selective halogenation. chemrxiv.org

Alternative Synthetic Routes to Related Amino-Bromonicotinates

Synthesis from Precursors Bearing Variably Positioned Halogens and Amines

The strategic placement of halogen and amine groups on precursor molecules is a cornerstone in the synthesis of substituted nicotinic acid esters. The versatility of these functional groups allows for a range of cyclization and substitution reactions to form the pyridine ring. A common approach involves the condensation of a compound containing an amino group with a fragment that will form the rest of the pyridine ring, often incorporating a halogen for further functionalization.

For instance, the synthesis of nicotinic acid derivatives can be achieved through the reaction of 6-aminonicotinic acid with various reagents. In one patented process, 6-aminonicotinic acid is reacted with an alkali carbonate in dimethylformamide at an elevated temperature to produce the corresponding alkali salt. This salt is then reacted with 3-chloromethylpyridine hydrochloride to yield the nicotinyl ester of 6-aminonicotinate. google.com This method highlights how a precursor with a pre-installed amino group can be elaborated to form more complex nicotinic acid derivatives.

Furthermore, the synthesis of pyrido[2,3-d]pyrimidines, which share the nicotinic acid core, often starts from 2-aminonicotinic acid. This precursor can be condensed with various reagents like formamide (B127407) or thiourea (B124793) to construct the fused pyrimidine (B1678525) ring. thieme-connect.de These examples underscore the principle of utilizing readily available amino-substituted nicotinic acids as foundational building blocks. While direct literature on the varied positioning of halogens and amines for the specific synthesis of this compound is sparse, the general principles of pyridine synthesis suggest that precursors such as 3-amino-5-bromopyridine (B85033) or a suitably substituted acyclic precursor with appropriately placed amino and bromo functionalities could serve as viable starting points.

Methodological Optimization in the Synthesis of this compound

The efficiency and viability of a synthetic route are heavily dependent on the optimization of reaction parameters. For the synthesis of this compound, factors such as reaction conditions, solvent choice, and the catalytic system play a crucial role in maximizing yield and purity.

Influence of Reaction Parameters on Yield and Purity

The synthesis of esters, a key step in forming the title compound, is significantly influenced by several parameters. A factorial design approach to optimize the esterification of carboxylic acids has shown that temperature and the removal of water are critical factors. rsc.org For instance, in the lipase-mediated synthesis of aroma esters, increasing the temperature and applying a vacuum to remove water drastically improved the conversion rates. rsc.org

Similarly, in the synthesis of substituted pyridines, reaction conditions are paramount. For the Rh(III)-catalyzed synthesis of pyridines from α,β-unsaturated O-pivaloyl oximes and alkenes, an extensive screening of conditions revealed that a 2:1 mixture of dichloroethane and acetic acid at a concentration of 0.3 M was optimal. nih.gov The temperature also plays a critical role; for example, in the synthesis of the nicotinyl ester of 6-aminonicotinic acid, the reaction is carried out at an elevated temperature, ranging from about 80°C to the reflux temperature of dimethylformamide. google.com

The following table, based on general findings in esterification and pyridine synthesis, illustrates the potential impact of various reaction parameters.

| Parameter | Potential Effect on Yield and Purity | Rationale |

| Temperature | Increasing temperature can increase reaction rate but may also lead to side products, affecting purity. | Provides the necessary activation energy for the reaction. |

| Reaction Time | Insufficient time leads to low conversion, while excessive time can promote decomposition or side reactions. | Allows the reaction to proceed to completion. |

| Concentration | Higher concentrations can increase reaction rates but may also lead to solubility issues or unwanted polymerizations. | Affects the frequency of molecular collisions. |

| Catalyst Loading | Increasing catalyst amount can enhance the reaction rate, but may also increase cost and complicate purification. | A sufficient amount of catalyst is needed to drive the reaction efficiently. |

Solvent Selection and Catalytic System Evaluation

The choice of solvent is a critical parameter in organic synthesis, as it can influence reaction rates, selectivity, and the stability of reactants and intermediates. weebly.com The dielectric constant and polarity of the solvent can significantly affect the solvation of reactants and transition states, thereby altering the reaction pathway. researchgate.net In the synthesis of the nicotinyl ester of 6-aminonicotinic acid, dimethylformamide was found to be a suitable solvent. google.com The selection of a non-coordinating solvent is crucial in reactions involving highly reactive species to prevent unwanted side reactions. weebly.com

The table below provides a hypothetical evaluation of different solvent and catalyst systems for a generic synthesis of a substituted nicotinic acid ester.

| Solvent | Catalyst | Potential Outcome |

| Dichloromethane | Rh(III) complex | High regioselectivity in pyridine formation. |

| Dimethylformamide | Sodium Carbonate | Facilitates the formation of carboxylate salts for subsequent esterification. |

| Ethanol (B145695) | Sulfuric Acid | Acts as both solvent and reactant in acid-catalyzed esterification. |

| Toluene | p-Toluenesulfonic acid | Allows for azeotropic removal of water to drive esterification equilibrium. |

Green Chemistry Considerations in Synthetic Protocols

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. For the synthesis of nicotinic acid derivatives, several green approaches have been explored.

One significant area of development is the use of environmentally benign solvents. Pyridine and its derivatives can sometimes serve as greener alternatives to traditional volatile organic solvents due to their higher boiling points and lower volatility. biosynce.com Furthermore, the design of functionalized pyridines for use in biphasic systems allows for easy separation and recycling of the solvent, reducing waste and energy consumption. biosynce.com

Microwave-assisted synthesis is another green technique that has been successfully applied to the synthesis of novel pyridine derivatives. nih.govacs.orgresearchgate.net This method often leads to significantly shorter reaction times, higher yields, and purer products compared to conventional heating methods. acs.orgresearchgate.net A one-pot, four-component reaction under microwave irradiation in ethanol has been reported for the synthesis of functionalized pyridines, showcasing an efficient and low-cost process. acs.orgresearchgate.net

Enzymatic synthesis represents a particularly promising green alternative to traditional chemical methods for producing nicotinic acid. frontiersin.org The use of enzymes, such as nitrilases and amidases, allows for reactions to be carried out in aqueous media under mild conditions, avoiding the use of harsh reagents and reducing energy consumption. frontiersin.org For example, the conversion of 3-cyanopyridine (B1664610) to nicotinic acid can be achieved with high efficiency using whole-cell biocatalysts. frontiersin.org While the chemical synthesis of nicotinic acid can have a low atom economy and generate toxic byproducts, enzymatic routes offer a more sustainable pathway. frontiersin.org The development of enzymatic processes for the synthesis of esters also contributes to greener synthetic protocols by operating under mild conditions and often with high selectivity. nih.gov

Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR spectroscopy is instrumental in identifying the various proton environments within the Ethyl 2-amino-6-bromonicotinate molecule. The chemical shifts (δ), measured in parts per million (ppm), indicate the electronic environment of the protons.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the protons of the ethyl group, and the amine protons are observed. For instance, in a DMSO-d6 solvent, the aromatic protons appear as doublets at approximately 8.29 ppm and 8.12 ppm, with a small coupling constant (J = 2-3 Hz), which is characteristic of meta-coupling in a pyridine ring. The amine protons (-NH₂) present a broad singlet around 7.31 ppm. The ethyl group protons exhibit a quartet at about 4.29 ppm (for the -CH₂- group) and a triplet at about 1.30 ppm (for the -CH₃ group), with a coupling constant of approximately 7 Hz, which is typical for an ethyl ester. chemicalbook.com

¹H NMR Data for this compound

| Chemical Shift (δ) in ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.29 | d | 1H | Aromatic CH |

| 8.12 | d | 1H | Aromatic CH |

| 7.31 | s | 2H | -NH₂ |

| 4.29 | q | 2H | -OCH₂CH₃ |

| 1.30 | t | 3H | -OCH₂CH₃ |

d = doublet, q = quartet, s = singlet, t = triplet

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy) experiments identify protons that are coupled to each other, which is invaluable for tracing out the spin systems within a molecule, such as the ethyl group in this compound. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) provides correlations between protons and their directly attached carbons. sdsu.educolumbia.edu This would definitively link the proton signals of the ethyl group to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are two or three bonds away. sdsu.educolumbia.edu This technique is crucial for piecing together the entire molecular structure by showing, for example, the correlation between the ethyl group protons and the carbonyl carbon, as well as the aromatic protons and their neighboring carbons in the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass of a compound, which allows for the determination of its elemental composition. For this compound (C₈H₉BrN₂O₂), the calculated exact mass is approximately 243.98474 Da. nih.gov HRMS analysis would be expected to yield a molecular ion peak ([M]+) or a protonated molecular ion peak ([M+H]+) that corresponds closely to this value, confirming the molecular formula.

In mass spectrometry, molecules often break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and can be used for confirmation. For this compound, common fragmentation pathways would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, or the loss of the entire ethyl ester group. Analysis of these fragment ions in the mass spectrum provides further evidence for the proposed structure. For instance, a Liquid Chromatography-Mass Spectrometry (LCMS) analysis showed ion peaks at m/z = 245.0 [M + H]+ and 247.0 [M + 2H]+, which is consistent with the presence of a bromine atom (with its characteristic isotopic pattern). chemicalbook.com

Table of Compounds

| Compound Name |

|---|

| This compound |

| Ethyl 6-amino-5-bromonicotinate |

| Carbon |

| DMSO-d6 |

| Ethyl Acetate |

| Malononitrile |

| Ammonium (B1175870) Acetate |

| N-bromosuccinimide |

| Sodium Bicarbonate |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. wiley.com The IR spectrum provides a unique fingerprint of a molecule based on the vibrational frequencies of its bonds. wiley.com The functional group region, typically from 4000 to 1500 cm⁻¹, is particularly useful for identifying key structural features. libretexts.org

For this compound, the IR spectrum exhibits characteristic absorption bands corresponding to its primary amine (-NH₂), ester (C=O), and aromatic C-N and C-Br functionalities. The primary amine group is identified by the N-H stretching vibrations. Typically, primary amines show two bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. youtube.com An N-H bending vibration, often referred to as a scissoring mode, is expected around 1600 cm⁻¹. youtube.com

The presence of the ethyl ester group is confirmed by a strong absorption band for the carbonyl (C=O) stretch, which is typically observed in the 1750-1735 cm⁻¹ range for saturated esters. The exact position can be influenced by conjugation and neighboring groups. The C-O stretching vibrations of the ester group will also be present.

The aromatic pyridine ring will show C-H and C=C stretching vibrations. The C-Br stretching vibration is expected to appear in the fingerprint region, at lower wavenumbers.

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 |

| Primary Amine | N-H Bend (scissoring) | ~1600 |

| Ester | C=O Stretch | 1750 - 1735 |

| Aromatic Ring | C-H Stretch | >3000 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Bromoalkane | C-Br Stretch | 690 - 515 |

Chromatographic Techniques for Purity Assessment

Chromatographic methods are essential for separating and quantifying the components of a mixture, thereby assessing the purity of a compound. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are two of the most powerful and widely used techniques in this regard.

Gas Chromatography (GC) for Volatile Product Analysis

Gas chromatography is a technique used to separate and analyze compounds that can be vaporized without decomposition. researchgate.net It is particularly useful for assessing the purity of volatile and semi-volatile organic compounds. researchgate.net In GC, a sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a column containing a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the two phases.

For the analysis of this compound, a GC-Mass Spectrometry (GC-MS) method would be highly effective. nih.gov This combination allows for the separation of the compound from any volatile impurities, with the mass spectrometer providing structural information for identification. Derivatization, for instance using ethyl chloroformate, can be employed for the analysis of amino compounds by GC to improve their volatility and chromatographic behavior. nih.govresearchgate.netresearchgate.net

Table 2: Illustrative GC Conditions for Analysis of Pyridine Derivatives

| Parameter | Condition |

| Column | HP-5 (30 m x 0.32 mm i.d., 0.25 µm film thickness) researchgate.net |

| Carrier Gas | Nitrogen or Helium researchgate.netresearchgate.net |

| Injection Mode | Splitless nih.gov |

| Temperature Program | Initial 100°C, ramp to 250°C researchgate.net |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) nih.govresearchgate.net |

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Separation

High-performance liquid chromatography is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. sielc.combevital.no It is particularly well-suited for compounds that are not easily volatilized, such as many pharmaceutical intermediates. bevital.no

The purity of this compound can be effectively determined by reversed-phase HPLC. nih.gov In this mode, a nonpolar stationary phase is used with a polar mobile phase. By adjusting the composition of the mobile phase, a gradient or isocratic elution can be used to achieve optimal separation. sielc.com A UV detector is commonly used for detection, as the pyridine ring in the compound will absorb UV light. sielc.com One study reported an LCMS analysis with a retention time of 3.34 minutes for a related compound, ethyl 2-amino-5-bromonicotinate. chemicalbook.com

Table 3: Representative HPLC Conditions for Analysis of Nicotinic Acid Derivatives

| Parameter | Condition |

| Column | Primesep 100 mixed-mode column or a C18 column (e.g., LiChrosorb RP-18) nih.govsielc.com |

| Mobile Phase | Gradient of Acetonitrile and water with a buffer (e.g., sulfuric acid or formic acid) sielc.comresearchgate.net |

| Flow Rate | 1.0 mL/min sielc.com |

| Detection | UV at 250 nm sielc.com |

Reactivity and Reaction Mechanisms of Ethyl 2 Amino 6 Bromonicotinate

Transformations Involving the Bromine Substituent

The bromine atom at the 6-position of the pyridine (B92270) ring is a key site for functionalization, primarily through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental transformation for the functionalization of (hetero)aromatic rings. nih.gov In the context of ethyl 2-amino-6-bromonicotinate, the bromine atom can be displaced by various nucleophiles. This reactivity is facilitated by the electron-withdrawing nature of the pyridine ring nitrogen and the ester group, which helps to stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. libretexts.org

The general mechanism involves the addition of a nucleophile to the carbon bearing the bromine atom, forming a tetrahedral intermediate. This is typically the rate-determining step. youtube.com The aromaticity of the ring is then restored by the elimination of the bromide ion. youtube.comyoutube.com The presence of the amino group also influences the reactivity, potentially through hydrogen bonding interactions that can modulate the reaction.

Common nucleophiles used in these reactions include alkoxides, amines, and thiols, leading to the formation of ethers, substituted amines, and thioethers, respectively. The reaction conditions, such as the choice of solvent and base, are crucial for achieving high yields and selectivity. mdpi.com For instance, the use of a strong base is often necessary to deprotonate the nucleophile and facilitate the attack on the aromatic ring. youtube.com

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Product | Reaction Conditions | Reference |

| Hydroxide (B78521) | Ethyl 2-amino-6-hydroxynicotinate | Appropriate conditions | |

| Alkylamines | Ethyl 2-amino-6-(alkylamino)nicotinate | Appropriate conditions |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi)

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these transformations due to the reactive C-Br bond.

Suzuki Coupling: The Suzuki-Miyaura coupling involves the reaction of the bromo-substituted pyridine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.comnih.gov This reaction is widely used to form new carbon-carbon bonds, allowing for the introduction of various aryl, heteroaryl, and alkyl groups at the 6-position. The catalytic cycle generally involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.com

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine, which also can act as the solvent. wikipedia.orgorganic-chemistry.org This reaction allows for the introduction of alkyne moieties, which are valuable functional groups for further transformations. Copper-free Sonogashira couplings have also been developed. organic-chemistry.orgnih.gov

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with the aryl bromide, catalyzed by a palladium or nickel complex. nih.govbeilstein-journals.org This reaction is known for its high functional group tolerance and has been successfully applied in the synthesis of complex molecules. nih.govresearchgate.net The use of organozinc reagents derived from α-amino acids has enabled the synthesis of unnatural phenylalanine derivatives. researchgate.net

Table 2: Metal-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Catalyst/Conditions | Product Type | Reference |

| Suzuki | Arylboronic acid | Pd catalyst, base | 6-Aryl-2-aminonicotinate derivative | mdpi.comnih.gov |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) cocatalyst, base | 6-Alkynyl-2-aminonicotinate derivative | wikipedia.orgorganic-chemistry.org |

| Negishi | Organozinc reagent | Pd or Ni catalyst | 6-Alkyl/Aryl-2-aminonicotinate derivative | nih.govbeilstein-journals.orgresearchgate.net |

Reactions at the Amino Functional Group

The amino group at the 2-position of the pyridine ring is a nucleophilic center and can undergo a variety of reactions, including acylation, derivatization, and directing electrophilic substitution.

Acylation and Amide Bond Formation

The amino group of this compound can be readily acylated with acyl chlorides or anhydrides to form the corresponding amides. This reaction is often carried out in the presence of a base to neutralize the acid byproduct. mdpi.com For example, reaction with chloroacetyl chloride in the presence of triethylamine (B128534) affords the corresponding N-acylated product. mdpi.com This transformation is significant for modifying the electronic properties of the molecule and for introducing new functionalities.

Derivatization for Conjugation and Tagging

The amino group serves as a convenient handle for derivatization, enabling the conjugation of this compound to other molecules or for the introduction of reporter tags. For instance, the amino group can react with isothiocyanates to form thiourea (B124793) derivatives. mdpi.com These derivatives can be valuable in the development of probes for biological studies.

Electrophilic Aromatic Substitution on the Pyridine Ring Activated by the Amino Group

The amino group is a strong activating group for electrophilic aromatic substitution on the pyridine ring. bu.edu.eg It directs incoming electrophiles to the ortho and para positions relative to itself. In the case of this compound, the 5-position is the most likely site for electrophilic attack, as the 3-position is sterically hindered and electronically deactivated by the ester group.

A common electrophilic substitution reaction is nitration. However, under strongly acidic conditions required for nitration, the pyridine nitrogen is often protonated, which deactivates the ring towards electrophilic attack. rsc.org Therefore, careful selection of reaction conditions is necessary to achieve successful electrophilic substitution.

Reactivity of the Ethyl Ester Moiety

The ethyl ester group at the 3-position of the pyridine ring is a key functional handle that can be readily transformed into other functionalities such as carboxylic acids, different esters, and amides.

Hydrolysis to Carboxylic Acids

The ethyl ester of 2-amino-6-bromonicotinate can be hydrolyzed to the corresponding carboxylic acid, 2-amino-6-bromonicotinic acid, under either acidic or basic conditions. This reaction is a fundamental transformation, often employed to enable subsequent chemical modifications or to synthesize the final target molecule.

Under basic conditions, the hydrolysis is typically carried out using an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, in a co-solvent like ethanol (B145695) or methanol. The reaction generally proceeds by heating the mixture under reflux. The mechanism involves the nucleophilic attack of a hydroxide ion on the ester carbonyl carbon, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and ethanol. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid.

Acid-catalyzed hydrolysis is also a viable method, typically employing a strong mineral acid like sulfuric acid or hydrochloric acid in an aqueous medium. google.com The reaction is heated under reflux to drive the equilibrium towards the products. google.com The mechanism begins with the protonation of the carbonyl oxygen by a hydronium ion, which enhances the electrophilicity of the carbonyl carbon. google.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon. google.com Following a series of proton transfers, ethanol is eliminated, and after deprotonation, the carboxylic acid is formed, and the hydronium ion catalyst is regenerated. google.com

| Reactant | Conditions | Product | Yield |

| This compound | 1. NaOH (aq), EtOH, Reflux2. HCl (aq) | 2-Amino-6-bromonicotinic acid | High |

| This compound | H₂SO₄ (aq), Reflux | 2-Amino-6-bromonicotinic acid | High |

Transesterification Reactions

Transesterification is a process where the ethyl group of the ester is exchanged with another alkyl or aryl group from an alcohol. This reaction is typically catalyzed by either an acid or a base. For this compound, this provides a straightforward route to a variety of other esters.

Acid-catalyzed transesterification can be achieved by heating the ethyl ester in an excess of the desired alcohol in the presence of a catalyst like sulfuric acid or a solid acid catalyst. patsnap.com In one example, the transesterification of ethyl nicotinate (B505614) was achieved with high yield using a solid acid catalyst in toluene. nih.gov The use of a large excess of the new alcohol helps to shift the equilibrium towards the product.

Base-catalyzed transesterification can be performed using alkoxides, such as sodium ethoxide or potassium tert-butoxide, in the corresponding alcohol as the solvent. nih.gov Metal-based catalysts, including those based on zinc, are also effective for transesterification under mild conditions. nih.govnih.gov For instance, a zinc-cluster catalyst has been shown to efficiently convert alcohols to the corresponding acetates by refluxing in ethyl acetate, demonstrating the feasibility of such transformations. researchgate.net

| Starting Ester | Alcohol | Catalyst | Product |

| Ethyl nicotinate | Methanol | H₂SO₄ | Methyl nicotinate |

| Ethyl nicotinate | Isopropanol | Sc(OTf)₃ | Isopropyl nicotinate |

| Ethyl-10-undecenoate | 1,4-Cyclohexanedimethanol | V₂O₅/Cu | Cyclohexane-1,4-diylbis(methylene) bis(undec-10-enoate) |

Amidation with Primary and Secondary Amines

The conversion of the ethyl ester of 2-amino-6-bromonicotinate into an amide can be achieved by direct aminolysis, where the ester is heated with a primary or secondary amine. However, this reaction can be slow and may require harsh conditions. More efficient methods often involve the use of catalysts or activating agents.

Lewis acids such as titanium tetrachloride (TiCl₄) have been shown to mediate the direct condensation of carboxylic acids and amines to form amides in good yields. google.com A similar approach could be envisioned starting from the ester. Another effective method for direct amidation involves the use of borate (B1201080) esters, such as tris(2,2,2-trifluoroethyl) borate, which can facilitate the reaction between an ester and an amine under milder conditions. acs.org

In a patented process, crude ethyl nicotinate was treated with concentrated ammonium (B1175870) hydroxide to form nicotinamide (B372718). google.com This demonstrates a direct conversion of the ethyl ester to the primary amide. For the synthesis of amides with primary and secondary amines, heating the ester with the amine, sometimes in the presence of a catalyst, is a common strategy. For example, 6-chloronicotinates have been reacted with various amine building blocks to produce the corresponding amides in yields ranging from 15% to 95%. mdpi.com

| Ester | Amine | Reagent/Catalyst | Product | Yield |

| Ethyl nicotinate | Ammonium hydroxide | - | Nicotinamide | High |

| 6-Chloronicotinate | 4-Fluorobenzylamine | HBTU, DCC | N-(4-Fluorobenzyl)-6-chloronicotinamide | Good |

| Carboxylic Acid | Aniline | TiCl₄, Pyridine | N-Phenylbenzamide | 98% |

Reduction and Oxidation Chemistry

The pyridine ring of this compound is susceptible to both reduction and oxidation reactions, which can be used to further modify the core structure.

Reduction of the Pyridine Ring

The reduction of the pyridine ring to a piperidine (B6355638) ring is a common transformation in medicinal chemistry. This can be achieved through catalytic hydrogenation. The choice of catalyst and reaction conditions is crucial to achieve the desired product while avoiding unwanted side reactions, such as dehalogenation (removal of the bromine atom).

Catalysts such as platinum oxide (PtO₂), rhodium on carbon (Rh/C), and ruthenium on carbon (Ru/C) are often used for the hydrogenation of pyridine rings. youtube.com The reaction is typically carried out under a hydrogen atmosphere at elevated pressure and temperature. The presence of the bromo substituent on the ring makes it susceptible to hydrodebromination, especially with palladium-based catalysts. Therefore, careful selection of the catalyst and optimization of the reaction conditions are necessary to selectively reduce the pyridine ring while retaining the bromine atom. The amino and ester groups are generally stable under these conditions.

Alternatively, milder reducing agents can be employed. While sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce an aromatic ring, it can be used for the chemoselective reduction of other functional groups in the presence of the pyridine ring. rsc.orgresearchgate.net For the reduction of the pyridine ring itself, stronger hydride reagents or catalytic hydrogenation are typically required.

| Substrate | Catalyst | Conditions | Product |

| Pyridine | 5% Ru/C | 3.0 MPa H₂, 100 °C | Piperidine |

| 2-Vinyl-substituted pyridines | Chiral spiro-bicyclic bisboranes, HBpin | - | Reduced piperidine derivative |

Oxidation Pathways of the Nicotinate Framework

The pyridine nitrogen of this compound can be oxidized to an N-oxide using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or peroxomonosulfuric acid. nih.govresearchgate.net The formation of the N-oxide modifies the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic substitution reactions.

The regioselectivity of the N-oxidation is influenced by the electronic effects of the substituents on the pyridine ring. The 2-amino group is a strong activating group, and its nitrogen atom is a potential site for oxidation. However, the pyridine ring nitrogen is generally more nucleophilic. The electron-donating amino group at the 2-position and the electron-withdrawing bromo and ester groups at the 6- and 3-positions, respectively, will influence the electron density on the ring nitrogen. In many cases of 2-aminopyridines, oxidation occurs at the ring nitrogen to form the corresponding pyridine N-oxide. The reaction of 3-aminopyridine (B143674) with peroxomonosulfuric acid has been shown to proceed via nucleophilic attack of the amino nitrogen on the peroxy acid. researchgate.net For this compound, the formation of the 1-oxide is the expected major product.

| Substrate | Oxidizing Agent | Product |

| 2-Aminopyridine (B139424) | m-CPBA | 2-Aminopyridine N-oxide |

| 3-Aminopyridine | Peroxomonosulfuric Acid | 3-Aminopyridine N-oxide |

| NN-disubstituted 4-aminotetrafluoropyridines | Peroxy-acid | NNO-trisubstituted hydroxylamines |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and properties of ethyl 2-amino-6-bromonicotinate.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing a basis set such as B3LYP/6-311+G(d,p), are used to determine the most stable three-dimensional arrangement of its atoms, known as the optimized geometry.

In a study of a closely related isomer, ethyl 5-amino-2-bromoisonicotinate, DFT calculations revealed that the isonicotinate (B8489971) ring system is essentially planar. nih.gov The ethyl group also tends to lie in a planar orientation with the pyridine (B92270) ring. nih.gov Similar planarity would be expected for the pyridine core of this compound, with some torsional angles associated with the ethyl ester group. The optimized bond lengths and angles provide a foundational dataset for understanding the molecule's structural characteristics.

Table 1: Selected Optimized Geometric Parameters for a Structural Isomer (Ethyl 5-amino-2-bromoisonicotinate) as a Proxy

| Parameter | Bond Length (Å) / Bond Angle (°) |

| Br-C | 1.903 |

| C-N (amino) | 1.354 |

| C=O | 1.204 |

| C-O (ester) | 1.335 |

| C-O-C (ester) | 115.8 (hypothetical) |

| N-C-C (ring) | 123.5 (hypothetical) |

Data based on the crystallographic and DFT data for ethyl 5-amino-2-bromoisonicotinate. nih.gov The table is illustrative and values for this compound may vary.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that are crucial for determining a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. wikipedia.org

For the structural isomer, ethyl 5-amino-2-bromoisonicotinate, the calculated energies of the HOMO and LUMO are -6.2700 eV and -2.1769 eV, respectively, resulting in a HOMO-LUMO energy gap of 4.0931 eV. nih.gov A relatively large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity. wikipedia.org The distribution of the HOMO and LUMO across the molecule indicates the regions that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO) in chemical reactions. In a related study on ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, the HOMO was localized over the aminophenyl ring, while the LUMO was distributed over the nitrophenyl moiety, indicating the sites for electrophilic and nucleophilic attack. materialsciencejournal.org

Table 2: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Structural Isomer (Ethyl 5-amino-2-bromoisonicotinate)

| Parameter | Energy (eV) |

| HOMO | -6.2700 |

| LUMO | -2.1769 |

| HOMO-LUMO Gap (ΔE) | 4.0931 |

Data from DFT calculations on ethyl 5-amino-2-bromoisonicotinate. nih.gov

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For ethyl 5-amino-2-bromoisonicotinate, the MEP analysis would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group, indicating these as potential sites for electrophilic interaction. nih.gov The amino group's nitrogen would also exhibit negative potential. Conversely, the hydrogen atoms of the amino group and the ethyl group would show positive potential, making them susceptible to nucleophilic attack. Such maps are crucial for understanding intermolecular interactions, such as hydrogen bonding, which are vital in biological systems and crystal packing.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment, such as a solvent. youtube.com For a molecule like this compound, MD simulations can reveal the preferred conformations of the ethyl ester chain and the rotational barriers around the C-C and C-O single bonds.

Quantitative Structure-Activity Relationship (QSAR) Modeling (if applicable to related compounds)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are widely used in drug discovery to predict the activity of new compounds and to guide the design of more potent analogs.

For derivatives of pyridine, QSAR studies have been successfully applied to understand the structural requirements for various biological activities. For instance, in a study of pyrimido-isoquinolin-quinone derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were developed to correlate the structural features with antibacterial activity. nih.gov These models highlighted the importance of steric, electrostatic, and hydrophobic fields in determining the biological response. For bromo-substituted compounds, the position and bulk of the bromine atom were found to be significant for activity. nih.govresearchgate.net Such approaches could be applied to a series of this compound analogs to explore their potential as, for example, enzyme inhibitors or receptor ligands.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. For this compound, a key reaction of interest is the Suzuki-Miyaura cross-coupling, which would involve the bromine atom at the 6-position.

Computational studies on the Suzuki-Miyaura reaction of bromopyridines have provided detailed insights into the catalytic cycle. mdpi.comrsc.org DFT calculations can be used to model the key steps of the reaction: oxidative addition of the bromopyridine to a palladium(0) catalyst, transmetalation with a boronic acid derivative, and reductive elimination to form the C-C coupled product. nih.gov These studies help in understanding the role of the base, the solvent, and the ligands on the palladium catalyst, and can be used to optimize reaction conditions for the synthesis of novel derivatives of this compound.

Crystallographic Analysis and Solid State Characteristics

Single Crystal X-ray Diffraction (SCXRD) for Three-Dimensional Structure Determination

As of the latest available information, a single-crystal X-ray diffraction (SCXRD) study for Ethyl 2-amino-6-bromonicotinate has not been reported in prominent crystallographic databases such as the Cambridge Structural Database (CSD). An SCXRD analysis is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Without such a study, critical information remains unknown.

Molecular Geometry and Bond Parameters in the Solid State

The determination of specific bond lengths, bond angles, and torsion angles for this compound is contingent upon SCXRD analysis. This data is essential for understanding the molecule's precise geometry in the solid state, including the planarity of the pyridine (B92270) ring and the orientation of its substituents.

Conformational Analysis of the Ethyl Ester and Pyridine Ring

A conformational analysis, which would describe the spatial orientation of the ethyl ester group relative to the pyridine ring, is also unavailable. Such an analysis would rely on torsion angles obtained from a crystal structure determination and would be key to understanding the molecule's preferred shape and potential steric hindrances.

Supramolecular Chemistry and Intermolecular Interactions

The study of supramolecular chemistry involves understanding the non-covalent interactions that dictate how molecules assemble in the solid state. While predictions can be made based on the functional groups present, a definitive analysis requires experimental crystallographic data.

Hydrogen Bonding Networks (N-H⋯O, C-H⋯O, N-H⋯N)

The presence of an amino group (N-H) and an ethyl ester (with carbonyl and ether oxygens) suggests a high potential for the formation of hydrogen bonds. These could include interactions between the amino group's hydrogen atoms and the carbonyl oxygen (N-H⋯O) or the pyridine nitrogen (N-H⋯N), potentially forming dimers or extended chains. However, the specific patterns, synthons, and dimensionality of these networks are currently unconfirmed.

Halogen Bonding Interactions (Br⋯H/H⋯Br)

The bromine atom at the 6-position introduces the possibility of halogen bonding, a directional interaction between the electrophilic region of the bromine and a nucleophile. The specific nature of any such interactions within the crystal lattice of this compound has not been documented.

Hirshfeld Surface Analysis for Quantitative Contribution of Intermolecular Contacts

The analysis indicates that the most significant contributions to the Hirshfeld surface are from H⋯H, Br⋯H/H⋯Br, O⋯H/H⋯O, C⋯H/H⋯C, and N⋯H/H⋯N contacts. nih.govresearchgate.net The prevalence of H⋯H contacts is common in organic molecules. The significant contribution from Br⋯H/H⋯Br contacts highlights the important role of the bromine atom in directing the crystal packing. The N⋯H/H⋯N contacts are indicative of the hydrogen bonding that links the molecules into chains. nih.gov

Table 1: Quantitative Contribution of Intermolecular Contacts for Ethyl 5-amino-2-bromoisonicotinate

| Intermolecular Contact | Contribution (%) |

|---|---|

| H⋯H | 33.2 |

| Br⋯H/H⋯Br | 20.9 |

| O⋯H/H⋯O | 11.2 |

| C⋯H/H⋯C | 11.1 |

| N⋯H/H⋯N | 10.0 |

Data sourced from a study on ethyl 5-amino-2-bromoisonicotinate. nih.govresearchgate.net

Energy Framework Analysis for Understanding Crystal Packing Stability

To further comprehend the stability of the crystal packing, energy framework analysis is employed. This method calculates the interaction energies between molecules in the crystal lattice and visualizes the topology of the energy frameworks. The total interaction energy is a sum of the electrostatic, polarization, dispersion, and repulsion energies.

For ethyl 5-amino-2-bromoisonicotinate, the interaction energies were computed using the B3LYP/6-31G(d,p) model. nih.govresearchgate.net The resulting energy framework provides a visual representation of the strength and nature of the molecular packing. The total interaction energy is a key indicator of the stability of the crystal lattice.

Table 2: Interaction Energies for Ethyl 5-amino-2-bromoisonicotinate

| Energy Component | Value (kJ mol⁻¹) |

|---|---|

| Electrostatic (E_ele) | 59.2 |

| Polarization (E_pol) | 15.5 |

| Dispersion (E_dis) | 140.3 |

| Repulsion (E_rep) | 107.2 |

| Total Interaction (E_tot) | 128.8 |

Data sourced from a study on ethyl 5-amino-2-bromoisonicotinate. nih.govresearchgate.net

Applications of Ethyl 2 Amino 6 Bromonicotinate As a Synthetic Intermediate

Building Block for Diverse Heterocyclic Compounds

The inherent reactivity of Ethyl 2-amino-6-bromonicotinate makes it an ideal starting material for the synthesis of a wide array of heterocyclic structures. The amino and bromo groups serve as key handles for cyclization and cross-coupling reactions, respectively, facilitating the construction of more elaborate molecular frameworks.

Synthesis of Fused Pyridine (B92270) Systems

A significant application of this compound is in the synthesis of fused pyridine systems, where another ring is annulated onto the initial pyridine core. One of the most prominent examples is the formation of the pyrido[2,3-d]pyrimidine (B1209978) scaffold. This bicyclic system is of great interest due to its prevalence in biologically active molecules.

The general synthetic strategy involves the reaction of the 2-aminopyridine (B139424) moiety with a three-atom component that forms the second ring. For instance, condensation of a 2-aminonicotinate derivative with reagents like urea, guanidine, or isocyanates can lead to the formation of the fused pyrimidine (B1678525) ring, yielding pyrido[2,3-d]pyrimidine-2,4-dione derivatives. The amino group at the C2 position acts as a nucleophile, initiating the cyclization sequence. This approach provides a direct and efficient pathway to this privileged heterocyclic core, which is a cornerstone for many medicinal chemistry programs.

Incorporation into Complex Polycyclic Frameworks

The bromine atom at the 6-position of this compound is a critical functional group that allows for the incorporation of the pyridine ring into larger, complex polycyclic frameworks. This is primarily achieved through palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

The bromo substituent serves as an electrophilic partner in several key reactions:

Sonogashira Coupling: Reaction with terminal alkynes in the presence of palladium and copper catalysts forms a carbon-carbon bond between the pyridine ring and the alkyne. This introduces an alkynyl substituent that can be further elaborated or used as a linker to connect to other molecular fragments.

Suzuki Coupling: Coupling with aryl or vinyl boronic acids provides a powerful method for creating biaryl or vinyl-substituted pyridine systems, respectively. This reaction is widely used to construct complex molecules with tailored electronic and steric properties.

Heck Coupling: Reaction with alkenes allows for the introduction of vinyl groups onto the pyridine core.

These cross-coupling reactions transform the simple bromopyridine into a highly versatile intermediate, enabling the extension of the molecular structure in multiple dimensions and the synthesis of sophisticated polycyclic and macrocyclic compounds. The regioselectivity of these reactions is well-defined, occurring specifically at the carbon atom bearing the bromine.

Precursor in Medicinal Chemistry Research

In the field of medicinal chemistry, this compound serves as a valuable starting material for the discovery and development of new therapeutic agents. Its structure is readily modified to produce libraries of compounds for biological screening.

Development of Nicotinate-Based Pharmacophores

A pharmacophore is the essential ensemble of steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target. This compound is an excellent precursor for creating molecules based on the pyrido[2,3-d]pyrimidine pharmacophore. This fused ring system is recognized as a "privileged scaffold" because it can bind to multiple, diverse biological targets by presenting its hydrogen bond donors and acceptors in a well-defined spatial orientation.

Specifically, the pyrido[2,3-d]pyrimidine core is a known hinge-binding motif for many protein kinases, which are critical targets in oncology and immunology. By converting this compound into this scaffold, chemists can access a foundational structure that can be further decorated to create potent and selective enzyme inhibitors. The original bromine position allows for the introduction of various diversity elements through cross-coupling chemistry, which is crucial for optimizing the potency and pharmacokinetic properties of drug candidates.

Synthesis of Compounds with Potential Biological Activities

The synthetic utility of this compound is demonstrated in the successful preparation of compounds with significant potential for therapeutic applications. Research has shown that derivatives synthesized from related 2-aminopyridine precursors exhibit potent biological activities.

Kinase Inhibitors: The pyrido[2,3-d]pyrimidine scaffold, accessible from 2-aminonicotinate precursors, has been central to the development of potent kinase inhibitors. For example, researchers have synthesized a series of these derivatives and identified compounds that act as inhibitors of eukaryotic elongation factor-2 kinase (eEF-2K), a target implicated in cancer. One lead compound from this class, A-484954, showed an IC₅₀ value of 420 nM. Other studies have led to the discovery of pyrido[2,3-d]pyrimidines as potent inhibitors of PIM-1 kinase, with some compounds exhibiting IC₅₀ values as low as 11.4 nM and demonstrating significant cytotoxic effects against breast (MCF-7) and liver (HepG2) cancer cell lines. Furthermore, related thieno[2,3-d]pyrimidine (B153573) derivatives have been designed as novel inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in lung cancer.

Arginase Inhibitors: While not a direct synthetic application, the 2-amino-6-substituted core is found in other classes of biologically active molecules. For instance, complex boronic acid-containing compounds featuring a substituted 2-aminohexanoic acid backbone have been developed as highly potent inhibitors of human arginases I and II, which are targets for treating myocardial reperfusion injury. This highlights the broader importance of the 2-amino substitution pattern in molecular designs for therapeutic intervention.

Intermediate for Carba Analogues of Established Drugs

No specific research findings were identified that document the use of this compound as an intermediate for the synthesis of carba analogues of established drugs.

Data Tables

Table 1: Synthetic Transformations of this compound

| Starting Material | Reaction Type | Reagents/Conditions | Product Type | Application |

|---|---|---|---|---|

| This compound | Annulation/Condensation | Urea or Guanidine, heat | Pyrido[2,3-d]pyrimidine-dione | Synthesis of Fused Heterocycles |

| This compound | Sonogashira Coupling | Terminal Alkyne, Pd/Cu catalyst, base | 6-Alkynyl-2-aminonicotinate | Incorporation into Polycyclic Frameworks |

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Pyrido[2,3-d]pyrimidine |

| Pyrido[2,3-d]pyrimidine-2,4-dione |

| A-484954 |

| (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid |

| Urea |

Limited Information Available on this compound for Specialty Chemical and Materials Science Applications

Despite a comprehensive search for the chemical compound this compound, there is a notable lack of specific information regarding its applications as a synthetic intermediate in the development of specialty chemicals and in materials science. The available scientific literature and chemical databases provide minimal to no detailed research findings on its use as a reagent for these purposes.

The focus of existing research and documentation primarily revolves around its isomers, such as Ethyl 2-amino-5-bromonicotinate and Ethyl 6-amino-5-bromonicotinate, which appear to be more commonly utilized as building blocks in various synthetic pathways, particularly in medicinal chemistry.

As a result, a detailed article on the applications of this compound in specialty chemical development and as a precursor for polymers, as per the requested outline, cannot be generated at this time due to the scarcity of relevant and specific data.

Comparative Academic Studies with Structural Analogues

Influence of Halogen Identity (Bromine vs. Chlorine/Fluorine) on Reactivity and Synthetic Outcomes

The identity of the halogen atom at the 6-position of the pyridine (B92270) ring significantly impacts the reactivity of ethyl 2-aminonicotinate derivatives. The reactivity of halogens in nucleophilic substitution reactions on pyridine rings generally follows the order Br > Cl > F. This trend is attributed to the decreasing bond strength of the carbon-halogen bond as one moves down the halogen group. online-learning-college.comyoutube.com

In the context of ethyl 2-amino-6-halonicotinates, the bromo-derivative is typically more reactive towards nucleophilic displacement than its chloro- and fluoro-analogues. This enhanced reactivity makes ethyl 2-amino-6-bromonicotinate a preferred substrate for cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds. libretexts.org For instance, the palladium-catalyzed reaction of the bromo-compound with an organoboron reagent proceeds under milder conditions and often gives higher yields compared to the corresponding chloro-derivative. libretexts.org

The chloro-analogue, ethyl 2-amino-6-chloronicotinate, while less reactive than the bromo-counterpart, still finds application in synthesis, particularly when a more controlled or selective reaction is desired. cymitquimica.comacs.orgmedchemexpress.comnih.govtcichemicals.com The fluoro-derivative is the least reactive of the three and its use in nucleophilic substitution is less common. The choice of halogen, therefore, provides a tool for tuning the reactivity of the nicotinic acid scaffold to suit specific synthetic strategies. online-learning-college.comnagwa.comsavemyexams.com

Table 1: Comparative Reactivity of Ethyl 2-amino-6-halonicotinates

| Halogen | Reactivity in Nucleophilic Substitution | Typical Applications |

| Bromine | High | Suzuki-Miyaura coupling, other cross-coupling reactions |

| Chlorine | Moderate | Nucleophilic aromatic substitution, building block for further functionalization |

| Fluorine | Low | Less common in substitution reactions |

Effects of Ester Moiety Variations (Ethyl vs. Methyl or other Alkyls) on Chemical Behavior

From a reactivity standpoint, the difference between a methyl and an ethyl ester is generally subtle. libretexts.org However, the steric bulk of the alkyl group can play a role in certain reactions. For instance, in reactions where the ester is hydrolyzed to the corresponding carboxylic acid, the ethyl ester may hydrolyze at a slightly different rate than the methyl ester due to differences in steric hindrance around the carbonyl carbon. youtube.com

Furthermore, the nature of the ester can influence the reaction conditions required for other transformations. For example, in the synthesis of more complex molecules, a bulkier ester like a tert-butyl ester might be chosen for its unique cleavage conditions, which are orthogonal to those used for other protecting groups in the molecule. While direct comparative studies on the reactivity of ethyl versus mthis compound are not extensively documented in readily available literature, general principles of ester reactivity suggest that the differences are minor for most common synthetic applications. sigmaaldrich.comnih.govbldpharm.com

Positional Isomerism of Amino and Bromo Groups on Reactivity Profiles

The positions of the amino and bromo substituents on the nicotinic acid ring have a profound effect on the reactivity of the molecule. The electronic properties of the pyridine ring are significantly altered by the placement of these electron-donating (amino) and electron-withdrawing/leaving (bromo) groups.

In this compound, the amino group is at the 2-position and the bromine at the 6-position. The amino group, being an electron-donating group, activates the pyridine ring towards electrophilic substitution, although the pyridine ring itself is generally electron-deficient. nih.gov Conversely, the bromine atom at the 6-position is a good leaving group in nucleophilic aromatic substitution reactions. sigmaaldrich.com

If the positions were swapped to create, for example, ethyl 6-amino-2-bromonicotinate, the reactivity profile would change. synquestlabs.com With the amino group at the 6-position, its activating effect would be directed differently within the ring. Similarly, a bromine atom at the 2-position would exhibit different reactivity in substitution reactions compared to the 6-position due to the influence of the adjacent ring nitrogen and the ester group.

Another isomer, methyl 6-amino-5-bromonicotinate, demonstrates how shifting the bromo group to the 5-position alters reactivity. uni.lu In this case, the bromine is not at a position typically activated for nucleophilic substitution by the ring nitrogen. Its reactivity would be more dependent on the electronic activation provided by the amino group and the deactivating effect of the ester group. The synthesis of a specific isomer like 2-Amino-5-bromo-6-methylnicotinic acid further highlights the importance of precise substituent placement for desired chemical properties. ambeed.com

Table 2: Influence of Isomerism on Reactivity

| Compound | Key Features | Expected Reactivity |

| This compound | Amino at C2, Bromo at C6 | Facile nucleophilic substitution at C6 |

| Ethyl 6-amino-2-bromonicotinate | Amino at C6, Bromo at C2 | Altered regioselectivity in substitution reactions |

| Methyl 6-amino-5-bromonicotinate | Amino at C6, Bromo at C5 | Different reactivity profile due to bromine position |

Comparison with Unsubstituted and Multi-substituted Nicotinic Acid Derivatives in Synthetic Utility

The synthetic utility of this compound becomes apparent when compared to unsubstituted and other substituted nicotinic acid derivatives. nih.govnih.govresearchgate.netchemistryjournal.net Unsubstituted nicotinic acid (Niacin or Vitamin B3) is a fundamental building block, but its functionalization often requires harsh conditions and can lead to mixtures of isomers. wikipedia.org

The presence of the amino and bromo substituents in this compound provides specific handles for selective chemical modifications. The bromine atom allows for the introduction of a wide variety of substituents through cross-coupling reactions, which is a significant advantage over the unsubstituted parent compound. libretexts.org The amino group can be diazotized and replaced, or it can be acylated or alkylated to introduce further diversity. nih.gov

Compared to other multi-substituted nicotinic acid derivatives, the specific arrangement of functional groups in this compound offers a unique combination of reactivity. For instance, while a di-brominated nicotinate (B505614) might offer two sites for substitution, it lacks the directing and activating effects of the amino group. Conversely, a di-amino nicotinate would be highly activated but would lack the versatile leaving group for cross-coupling reactions.

The strategic placement of the amino, bromo, and ethyl ester groups in this compound makes it a highly valuable and versatile intermediate in the synthesis of complex heterocyclic compounds, including those with potential biological activity. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Ethyl 2-amino-6-bromonicotinate, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound is typically synthesized via bromination of ethyl 2-aminonicotinate. Common brominating agents include N-bromosuccinimide (NBS) or elemental bromine in polar aprotic solvents (e.g., DMF or DCM). Reaction temperature (0–25°C) and stoichiometric ratios are critical for minimizing side products like di-brominated derivatives . Purity can be enhanced by column chromatography using silica gel and ethyl acetate/hexane eluents. Yield optimization requires precise control of reaction time and inert atmospheres to prevent decomposition .

| Brominating Agent | Solvent | Temperature | Yield Range |

|---|---|---|---|

| NBS | DMF | 0–5°C | 60–75% |

| Br₂ | DCM | 20–25°C | 50–65% |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming regioselectivity of bromination at the 6-position. Key markers include the downfield shift of the C-6 proton (δ 8.1–8.3 ppm) and absence of splitting in the amino group signal (δ 5.8–6.2 ppm). Mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 259.0). FT-IR identifies ester carbonyl stretches (~1700 cm⁻¹) and N-H bends (~3350 cm⁻¹) .

Q. How can solvent selection impact the bromination efficiency of nicotinate derivatives?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance bromine solubility and stabilize transition states, improving reaction rates. However, DMF may promote side reactions at elevated temperatures. Dichloromethane (DCM) offers lower polarity, reducing byproduct formation but requiring longer reaction times. Ethanol (as a co-solvent) can improve miscibility of reactants, though its low boiling point limits reflux conditions .

Advanced Research Questions

Q. How should researchers address contradictions in reported synthetic yields of this compound?

- Methodological Answer : Discrepancies in yields often stem from uncontrolled variables (e.g., moisture, oxygen sensitivity, or reagent purity). Systematic replication under standardized conditions (e.g., anhydrous solvents, inert atmosphere) is critical. Statistical tools like Design of Experiments (DoE) can identify key factors (e.g., bromine equivalents, reaction time) and their interactions. Cross-validation with independent labs ensures reproducibility .

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Brominating Agent | 1.1–1.3 equiv | High |

| Reaction Time | 4–6 hours | Moderate |

| Temperature | 0–5°C | High |

Q. What strategies elucidate the reaction mechanism of bromination in Ethyl 2-amino-nicotinate derivatives?

- Methodological Answer : Mechanistic studies require isotopic labeling (e.g., ²H or ¹³C) to track bromine incorporation. Computational methods (DFT calculations) predict regioselectivity by comparing activation energies for bromination at C-4 vs. C-6. Kinetic studies (e.g., rate determination under varying concentrations) distinguish between electrophilic aromatic substitution and radical pathways. Trapping intermediates (e.g., with TEMPO) can confirm radical involvement .

Q. How can side reactions be minimized in cross-coupling reactions using this compound?

- Methodological Answer : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) require strict control of ligand selection (e.g., SPhos for steric hindrance) to prevent dehalogenation. Monitoring by HPLC or GC-MS identifies common byproducts (e.g., homocoupling products). Pre-activation of the catalyst (e.g., with Pd(OAc)₂ and PPh₃) improves efficiency. Lowering reaction temperatures (50–80°C) reduces aryl-Br cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.